BQ-610

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

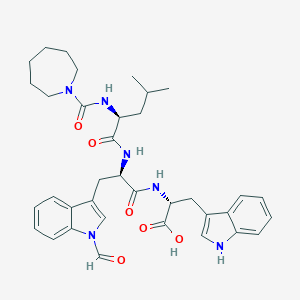

La synthèse du BQ610 implique le couplage d'acides aminés spécifiques et de groupes protecteurs. Le processus comprend généralement:

Formation d'Azepane-1-carbonyl-Leu-D-Trp: Cette étape implique le couplage d'azepane-1-carbonyl avec la leucine et la D-tryptophane.

Addition de (For)-D-Trp-OH: La dernière étape implique l'addition de formyl-D-tryptophane au composé précédemment formé.

Méthodes de production industrielle

La production industrielle du BQ610 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des techniques avancées telles que la chromatographie liquide haute performance (HPLC) pour la purification .

Analyse Des Réactions Chimiques

Types de réactions

BQ610 subit principalement:

Oxydation: Impliquant l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction: Impliquant l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution: Impliquant le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courantes

Oxydation: Les réactifs courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction: Les réactifs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution: Les réactifs courants comprennent les halogènes et les nucléophiles.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des dérivés déshydroxylés .

Applications de la recherche scientifique

BQ610 a une large gamme d'applications dans la recherche scientifique:

Chimie: Utilisé comme réactif dans diverses réactions et études chimiques.

Biologie: Étudié pour ses effets sur les processus cellulaires et les voies de signalisation.

Médecine: Investigé pour ses effets thérapeutiques potentiels dans les maladies cardiovasculaires.

Industrie: Utilisé dans le développement de produits pharmaceutiques et autres produits chimiques

Mécanisme d'action

BQ610 exerce ses effets en se liant sélectivement aux récepteurs de l'endotheline A, inhibant ainsi l'action de l'endotheline-1. Cette inhibition empêche la vasoconstriction induite par l'endotheline-1 et d'autres effets connexes. Les cibles moléculaires comprennent les récepteurs de l'endotheline A, et les voies impliquées sont principalement liées à la fonction cardiovasculaire .

Applications De Recherche Scientifique

Cardiovascular Diseases

BQ-610 has been investigated for its potential in treating conditions such as hypertension and myocardial ischemia. Studies indicate that ETA antagonists can reduce blood pressure and improve cardiac function by preventing ET-1 induced vasoconstriction.

Neurological Disorders

Research has highlighted this compound's role in neuroprotection, particularly in conditions like subarachnoid hemorrhage (SAH) and demyelinating diseases. The antagonist has shown promise in reducing inflammatory responses and neuronal damage.

Case Study 1: Impact on Hypertension

A study involving DOCA-salt hypertensive rats demonstrated that administration of this compound led to a significant decrease in both systolic blood pressure and heart rate. The study utilized Western blotting and confocal microscopy to assess the expression of ETA receptors, confirming that ETA activation was linked to increased catecholaminergic activity in the olfactory bulb .

Case Study 2: Neuroprotection in SAH

In a clinical setting, patients with SAH exhibited elevated ET-1 levels post-injury. Treatment with this compound resulted in decreased cerebrospinal fluid ET-1 concentrations, correlating with reduced neurological deficits. This underscores the potential for ETA antagonists like this compound to provide neuroprotective benefits following acute brain injuries .

Mécanisme D'action

BQ610 exerts its effects by selectively binding to endothelin A receptors, thereby inhibiting the action of endothelin-1. This inhibition prevents endothelin-1 induced vasoconstriction and other related effects. The molecular targets include endothelin A receptors, and the pathways involved are primarily related to cardiovascular function .

Comparaison Avec Des Composés Similaires

Composés similaires

BQ123: Un autre antagoniste du récepteur de l'endotheline A, mais moins puissant que le BQ610.

Bosentan: Un antagoniste dual du récepteur de l'endotheline avec des effets plus larges.

Unicité du BQ610

BQ610 est unique en raison de sa haute sélectivité et de sa puissance pour les récepteurs de l'endotheline A. Il est environ 30 000 fois plus sélectif pour les récepteurs de l'endotheline A que pour les récepteurs de l'endotheline B, ce qui en fait un composé très précieux pour la recherche ciblée et les applications thérapeutiques .

Activité Biologique

BQ-610 is a small molecule drug that acts as an antagonist for the endothelin receptor type A (ETA). It has been primarily investigated for its potential therapeutic applications in cardiovascular diseases, particularly hypertension and myocardial ischemia. The compound is developed by Merck & Co., Inc. and is currently in preclinical stages of research.

This compound selectively inhibits the ETA receptor, which plays a significant role in regulating vascular tone and promoting vasoconstriction through the action of endothelin-1 (ET-1). By blocking this receptor, this compound can effectively reduce the effects of ET-1, leading to vasodilation and decreased blood pressure.

Key Research Findings

- Impact on Blood Pressure and Heart Rate : Studies have shown that the administration of this compound results in a significant reduction in blood pressure and heart rate in hypertensive models. For instance, in DOCA-salt hypertensive rats, acute blockade of ETA with this compound led to decreased expression of tyrosine hydroxylase, which is crucial for catecholamine synthesis, thereby reducing sympathetic nervous system activity .

- Role in Immune-Mediated CNS Diseases : Research indicates that this compound may inhibit the progression of demyelinating diseases by reducing inflammatory responses. In experimental models, administration of this compound significantly inhibited the progression of these diseases, suggesting its potential as a therapeutic agent in neuroinflammatory conditions .

- Cell Proliferation and Signaling Pathways : this compound has been shown to block ET-1-induced cell proliferation by inhibiting various signaling pathways including ERK, STAT3, AMPK, and PKCα/βII. This indicates its broader implications beyond cardiovascular effects, potentially influencing cellular growth and inflammatory responses .

Table 1: Summary of Biological Activities of this compound

Case Study 1: Hypertension Management

In a controlled study involving DOCA-salt hypertensive rats, the administration of this compound resulted in a marked reduction in both systolic and diastolic blood pressure. The study highlighted the role of ETA receptors in mediating sympathetic nervous system activity through tyrosine hydroxylase expression. The findings support the hypothesis that targeting ETA receptors can be an effective strategy for managing hypertension.

Case Study 2: Neuroinflammation

A study published in the Journal of Neuroinflammation explored the effects of this compound on immune-mediated demyelinating diseases. The results demonstrated that treatment with this compound significantly inhibited disease progression and reduced inflammatory T cell responses. This suggests a potential application for this compound in treating conditions such as multiple sclerosis or other neurodegenerative disorders driven by inflammation.

Propriétés

IUPAC Name |

(2R)-2-[[(2R)-2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1-formylindol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H44N6O6/c1-23(2)17-29(40-36(48)41-15-9-3-4-10-16-41)33(44)38-30(19-25-21-42(22-43)32-14-8-6-12-27(25)32)34(45)39-31(35(46)47)18-24-20-37-28-13-7-5-11-26(24)28/h5-8,11-14,20-23,29-31,37H,3-4,9-10,15-19H2,1-2H3,(H,38,44)(H,39,45)(H,40,48)(H,46,47)/t29-,30+,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHSRPPJQBFQWSC-OJDZSJEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CN(C2=CC=CC=C21)C=O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)N5CCCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@H](CC1=CN(C2=CC=CC=C21)C=O)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)N5CCCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20161768 | |

| Record name | BQ 610 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

656.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141595-53-1 | |

| Record name | BQ 610 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141595531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BQ 610 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.